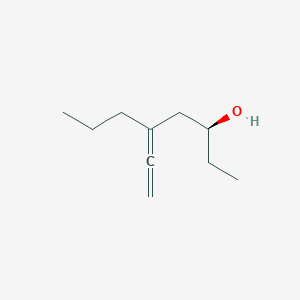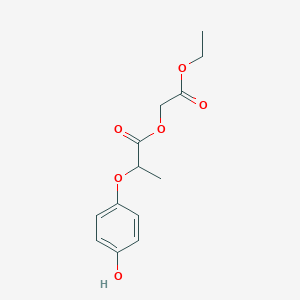![molecular formula C21H12N2 B14226003 2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile CAS No. 823227-05-0](/img/structure/B14226003.png)
2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is a complex organic compound with the molecular formula C21H12N2. This compound is characterized by its unique structure, which includes a cyanomethyl group and a hex-3-ene-1,5-diyn-1-yl linkage. It is primarily used in advanced organic synthesis and materials science due to its versatile chemical properties .
Méthodes De Préparation
The synthesis of 2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for industrial production.
Analyse Des Réactions Chimiques
2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include palladium catalysts, lithium aluminum hydride, and various nucleophiles
Applications De Recherche Scientifique
2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile include:
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile: This compound has a similar structure but differs in the position of the cyanomethyl group.
5-Phenyl-2-hexene: Although structurally simpler, this compound shares some chemical properties with this compound
Propriétés
Numéro CAS |
823227-05-0 |
|---|---|
Formule moléculaire |
C21H12N2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-[6-[2-(cyanomethyl)phenyl]hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C21H12N2/c22-16-15-20-13-6-5-11-18(20)9-3-1-2-4-10-19-12-7-8-14-21(19)17-23/h1-2,5-8,11-14H,15H2 |
Clé InChI |
KBLGHFMFAVDUNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC#N)C#CC=CC#CC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


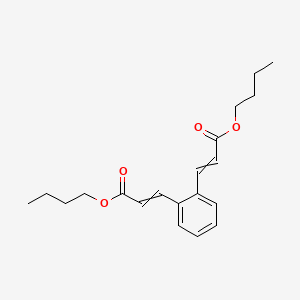
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
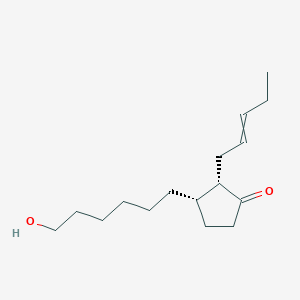
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
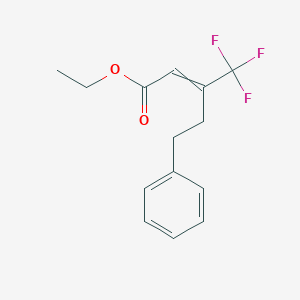
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
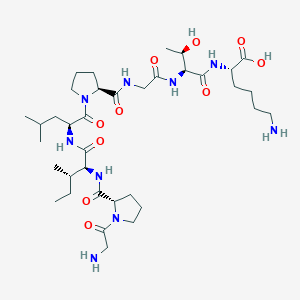
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)
![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)
